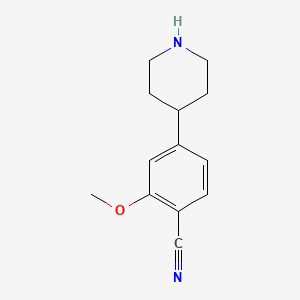

2-Methoxy-4-(piperidin-4-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4-(piperidin-4-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of benzonitrile, featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-methoxybenzonitrile and piperidine.

Nucleophilic Substitution: The piperidine is introduced to the 4-position of the benzonitrile ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 2-methoxy-4-(piperidin-4-yl)benzaldehyde or 2-methoxy-4-(piperidin-4-yl)benzoic acid.

Reduction: Formation of 2-methoxy-4-(piperidin-4-yl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group enhances its binding affinity to these targets, while the methoxy and nitrile groups contribute to its overall chemical stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4-(piperidin-4-yloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzonitrile core.

4-Piperidin-1-ylbenzonitrile: Lacks the methoxy group at the 2-position.

2-Methoxy-4-(4-piperidinyl)benzonitrile: Similar structure but with different substituents on the piperidine ring

Uniqueness

2-Methoxy-4-(piperidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Biological Activity

2-Methoxy-4-(piperidin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H16N2O and a molecular weight of approximately 216.28 g/mol, this compound contains a methoxy group, a piperidine ring, and a benzonitrile moiety, which contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities , particularly in the realms of antimicrobial and anticancer properties. Compounds with similar piperidine structures have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Additionally, the ability of piperidine derivatives to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may interact with receptors and enzymes involved in cancer progression and neurodegenerative diseases.

- Nucleophilic Substitution : The benzonitrile moiety allows for nucleophilic substitutions, enhancing its reactivity in biological systems.

- Electrophilic Aromatic Substitution : The methoxy group can participate in electrophilic aromatic substitution reactions, potentially influencing metabolic pathways.

Anticancer Activity

Studies have highlighted the anticancer potential of compounds related to this compound. For instance, piperidine derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting their role in targeting specific molecular pathways associated with tumor growth .

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit the growth of various microbial strains, although specific data on this compound's efficacy is still limited.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Piperidin-4-yl)benzonitrile | Piperidine ring with benzonitrile | Lacks methoxy group; primarily studied for analgesic properties |

| 4-(3,4-Dihydroisoquinolin-2(1H)-yl)benzonitrile | Isoquinoline structure with benzonitrile | Potentially different pharmacological profile |

| 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile | Tetrahydroisoquinoline core with nitrile | Different ring saturation; explored for neuroprotective effects |

| 4-Methyl-4-phenylpiperidine hydrochloride | Methylated piperidine derivative | Focused on psychoactive properties |

Case Studies

A notable case study involves the evaluation of piperidine derivatives in treating acute myeloid leukemia (AML). Compounds similar to this compound exhibited strong anti-proliferative activities against AML cell lines, indicating their therapeutic potential in oncology .

Another study investigated the pharmacological properties of benzoylpiperidine fragments, which are structurally related to our compound. These fragments showed significant antiproliferative activity against various cancer cell lines, reinforcing the potential application of piperidine derivatives in cancer therapy .

Properties

CAS No. |

1035264-54-0 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-methoxy-4-piperidin-4-ylbenzonitrile |

InChI |

InChI=1S/C13H16N2O/c1-16-13-8-11(2-3-12(13)9-14)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 |

InChI Key |

IQGKLNXICIZKNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCNCC2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.